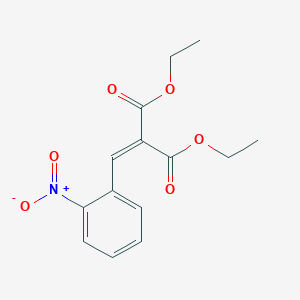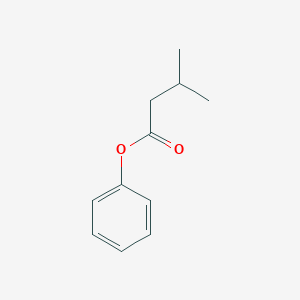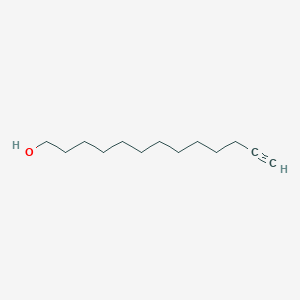
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione, also known as juglone, is a natural organic compound found in the leaves, bark, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, antifungal, and anti-inflammatory properties. In recent years, juglone has gained attention in scientific research for its potential applications in various fields.
作用機序
Juglone exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis, or programmed cell death. Juglone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cellular survival.
生化学的および生理学的効果
Juglone has been shown to have various biochemical and physiological effects on the body. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. Juglone has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
Juglone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione also has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. One area of interest is its potential as a therapeutic agent for cancer. Juglone has been shown to exhibit anticancer effects in various types of cancer cells, and further research is needed to determine its efficacy and safety in animal and human studies. Another area of interest is its potential as a natural herbicide in agriculture. Juglone has been shown to be effective in controlling weeds and pests, and further research is needed to optimize its use and minimize its impact on the environment. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione's ability to remove heavy metals from contaminated soil and water makes it a potential tool for environmental remediation. Further research is needed to determine its effectiveness and feasibility in real-world applications.
合成法
Juglone can be synthesized through the oxidation of juglansin, a natural compound found in the black walnut tree. The process involves the use of potassium permanganate and sulfuric acid to oxidize juglansin, resulting in the formation of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. The synthesis method has been optimized to increase the yield of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione and reduce the production of unwanted byproducts.
科学的研究の応用
Juglone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to exhibit anticancer, antidiabetic, and neuroprotective effects. In agriculture, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been used as a natural herbicide to control weeds and pests. In environmental science, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been studied for its potential to remove heavy metals from contaminated soil and water.
特性
CAS番号 |
15254-72-5 |
|---|---|
製品名 |
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione |
分子式 |
C13H10O7 |
分子量 |
278.21 g/mol |
IUPAC名 |
6-acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O7/c1-4(14)7-11(17)8-5(15)3-6(20-2)10(16)9(8)13(19)12(7)18/h3,17-19H,1-2H3 |
InChIキー |
GEOIFUNYZMDHEN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
正規SMILES |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




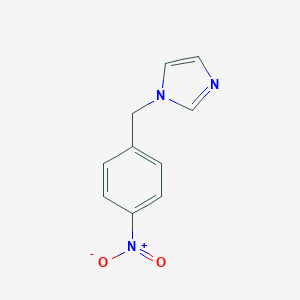
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)
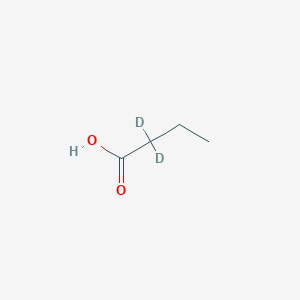

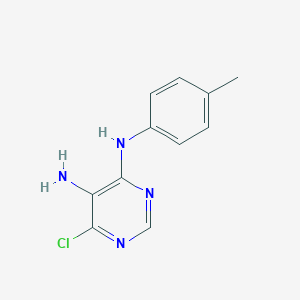
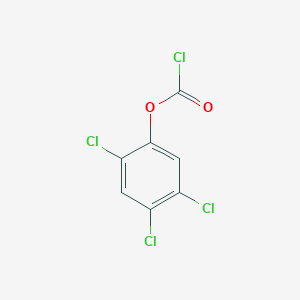
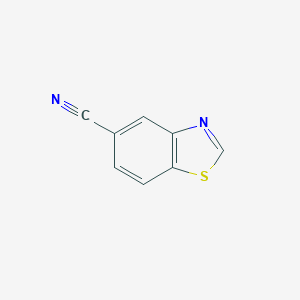
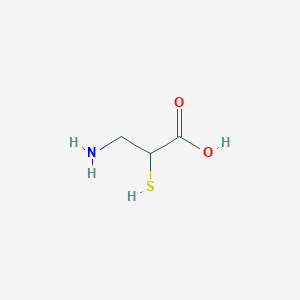
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
